

# FAAH-IN-2 chemical structure and properties

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## Compound of Interest

Compound Name: FAAH-IN-2

Cat. No.: B1677180

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An In-depth Technical Guide to **FAAH-IN-2** A Comprehensive Overview for Researchers and Drug Development Professionals

## Introduction

**FAAH-IN-2**, also known by its synonym O-Desmorpholinopropyl Gefitinib, is a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, **FAAH-IN-2** increases the levels of anandamide and other bioactive fatty acid amides, thereby potentiating their signaling and producing a range of potential therapeutic effects. This document provides a detailed technical overview of the chemical properties, pharmacological activity, and relevant experimental protocols for **FAAH-IN-2**.

## Chemical Structure and Properties

**FAAH-IN-2** is a small molecule with a quinazoline core structure. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	4-[(3-chlorophenyl)amino]-7-methoxyquinazolin-6-ol
Synonyms	O-Desmorpholinopropyl Gefitinib
CAS Number	184475-71-6[1]
Molecular Formula	C <sub>15</sub> H <sub>11</sub> ClFN <sub>3</sub> O <sub>2</sub> [1]
Molecular Weight	319.72 g/mol [1]
SMILES String	<chem>COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O</chem> [1]
Melting Point	>260 °C (decomposes)
Solubility	Soluble in DMSO
Appearance	Crystalline solid

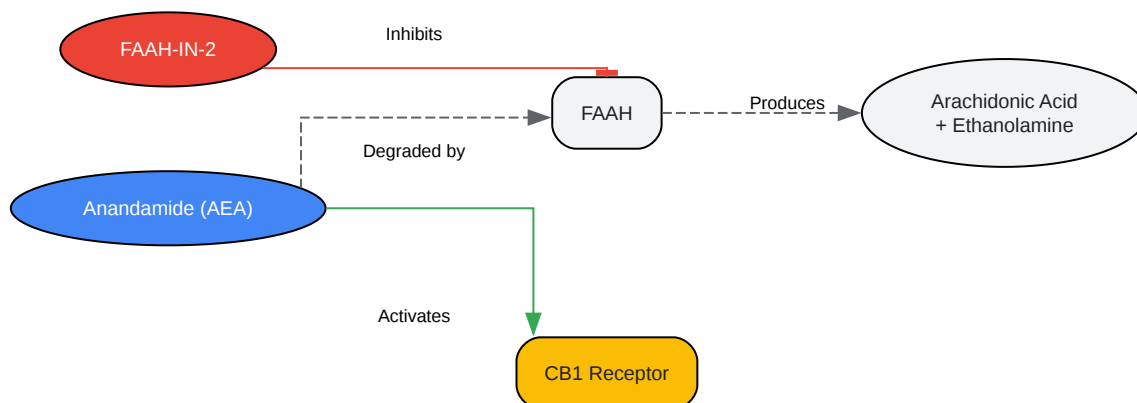
## Pharmacological Properties

While **FAAH-IN-2** is consistently described as a potent FAAH inhibitor, specific public domain data on its IC<sub>50</sub> and K<sub>i</sub> values are limited. It is notably mentioned as being extracted from patent WO/2008/100977A2, which likely contains detailed pharmacological data. For the purpose of providing a comprehensive guide, the following table includes typical quantitative measures for a potent FAAH inhibitor, which should be experimentally verified for **FAAH-IN-2**.

Parameter	Typical Value Range (for a potent inhibitor)	Notes
IC50 (FAAH)	1 - 100 nM	The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce FAAH activity by 50%. Lower values indicate higher potency.
Ki	< 50 nM	The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. It is a more direct measure of binding affinity than IC50.
Selectivity	>100-fold vs. other serine hydrolases	The ratio of the inhibitor's potency for FAAH compared to its potency for other related enzymes (e.g., MAGL, ABHD6, etc.). High selectivity is crucial for minimizing off-target effects.

## Mechanism of Action and Signaling Pathway

**FAAH-IN-2** exerts its effects by inhibiting the enzymatic activity of FAAH. This leads to an increase in the endogenous levels of anandamide and other fatty acid amides. Anandamide is an important signaling molecule that interacts with cannabinoid receptors (CB1 and CB2) and other cellular targets. The potentiation of anandamide signaling through FAAH inhibition can modulate various physiological processes, including pain, inflammation, and neurotransmission.



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#### FAAH Inhibition Signaling Pathway

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **FAAH-IN-2**.

### Fluorometric FAAH Activity Assay

This assay is a common method to determine the inhibitory potency of compounds against FAAH.

**Principle:** This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.

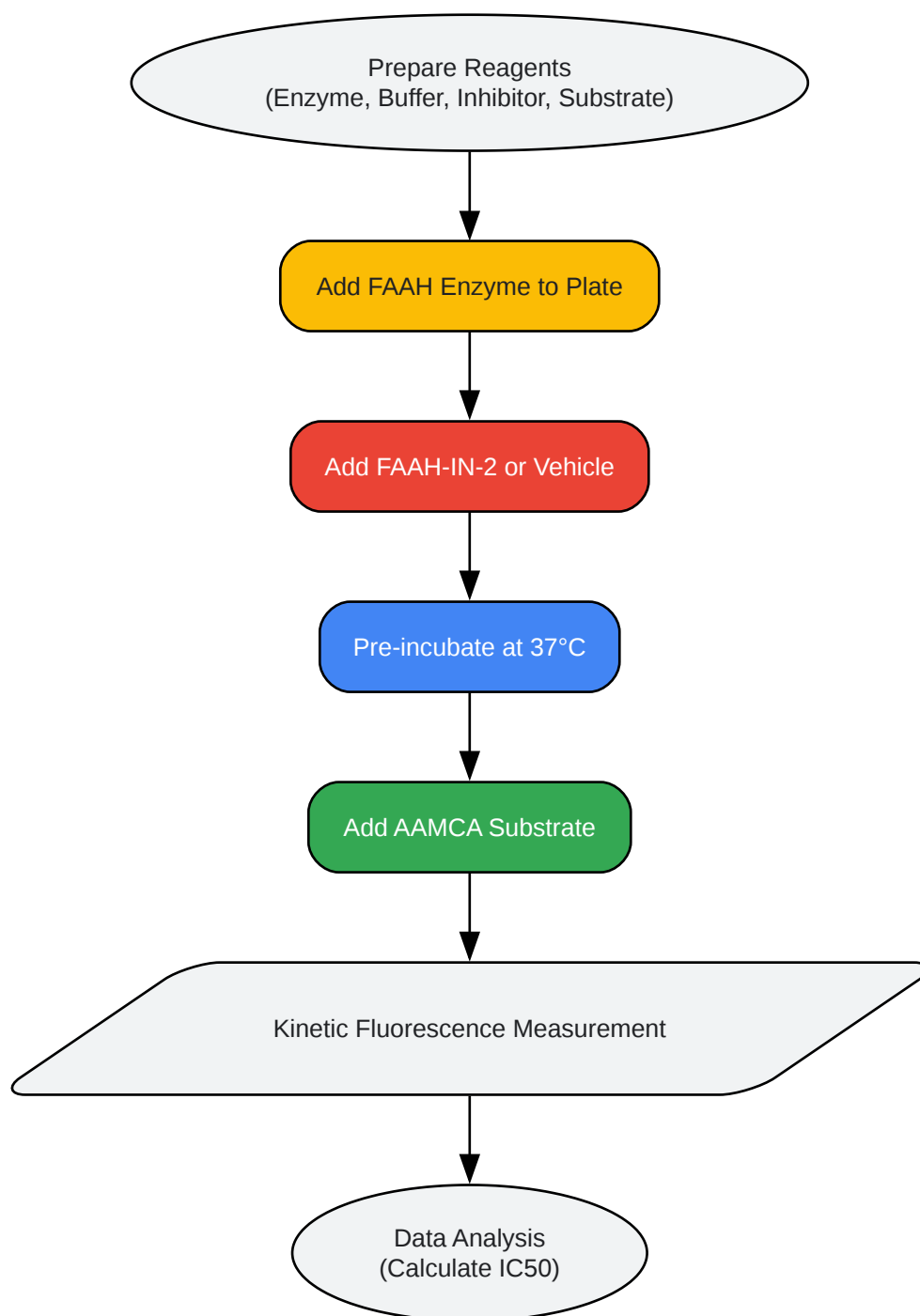
**Materials:**

- FAAH enzyme source (e.g., recombinant human FAAH, or rat brain homogenate)

- Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
- AAMCA substrate
- **FAAH-IN-2** (dissolved in DMSO)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

- Prepare serial dilutions of **FAAH-IN-2** in DMSO. Further dilute these in Assay Buffer to the final desired concentrations.
- In a 96-well plate, add the FAAH enzyme preparation to each well.
- Add the diluted **FAAH-IN-2** or vehicle (DMSO) to the respective wells.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the AAMCA substrate to all wells.
- Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
- Determine the percent inhibition for each concentration of **FAAH-IN-2** relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.



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## References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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